3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
“3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one” is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique combination of functional groups, including a benzofuran ring, a thiadiazole ring, and a pyrrolone core, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one” typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran and thiadiazole intermediates, followed by their coupling with the pyrrolone core under specific reaction conditions such as temperature, pressure, and the presence of catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles may be employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe or inhibitor for studying specific biochemical pathways. Its interactions with biological macromolecules can provide insights into cellular processes and disease mechanisms.
Medicine
In medicine, this compound has potential therapeutic applications. It may act as a drug candidate for treating various diseases, including cancer, infections, and inflammatory conditions. Its ability to modulate specific molecular targets makes it a valuable tool in drug discovery.
Industry
In industry, this compound can be used in the development of new materials, such as polymers, coatings, and adhesives. Its unique chemical properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- “3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one”
- “2-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one”
- “3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-thione”
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and structural features. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H25N3O4S |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H25N3O4S/c1-13(2)16-5-7-17(8-6-16)22-21(24(31)25(32)29(22)26-28-27-15(4)34-26)23(30)18-9-10-20-19(12-18)11-14(3)33-20/h5-10,12-14,22,30H,11H2,1-4H3/b23-21- |
InChI Key |
NAFOZZBRUPLHKD-LNVKXUELSA-N |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)C4=NN=C(S4)C)C5=CC=C(C=C5)C(C)C)/O |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)C4=NN=C(S4)C)C5=CC=C(C=C5)C(C)C)O |
Origin of Product |
United States |
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